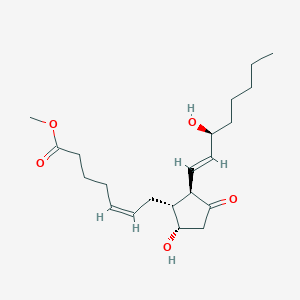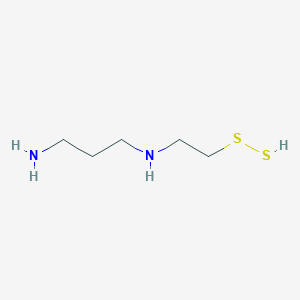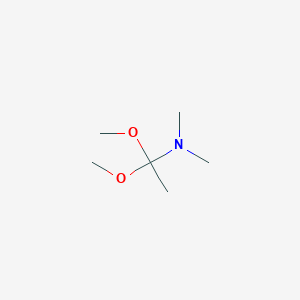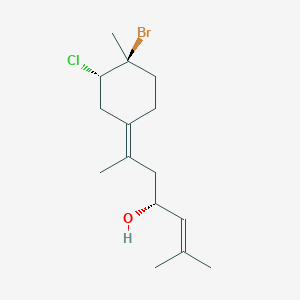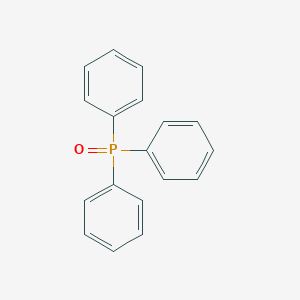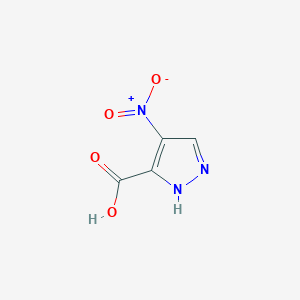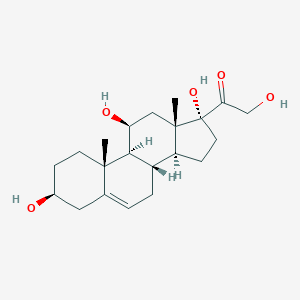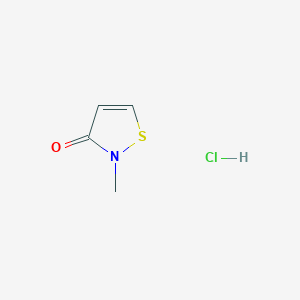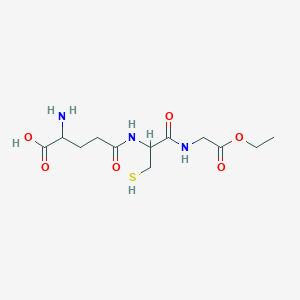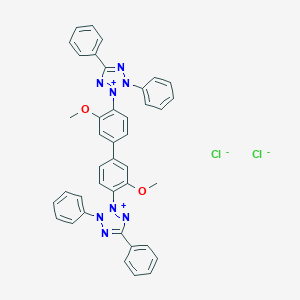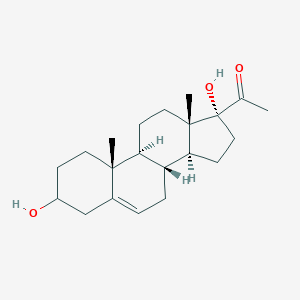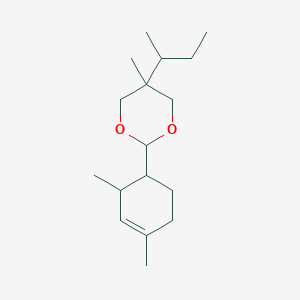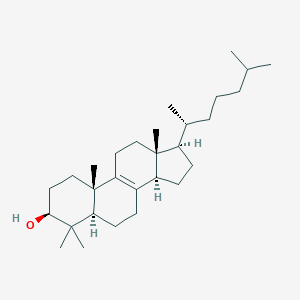
4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol
Descripción general
Descripción
4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol is a steroidal compound with significance in biochemistry and organic chemistry. Its structure and reactivity offer insights into sterol biosynthesis and function within biological systems.
Synthesis Analysis
The synthesis of sterols, including compounds related to 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol, involves complex chemical procedures. Knapp and Schroepfer (1975) detailed the chemical syntheses of steroidal compounds, providing a foundation for understanding the synthetic pathways that could be applied to 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol. These pathways often involve multiple steps, including side chain oxidation and Wittig olefination, to achieve the desired sterol structure (Knapp & Schroepfer, 1975).
Molecular Structure Analysis
Conner et al. (1977) utilized single-crystal structural analysis to determine the configuration of steroidal epoxides, which are closely related to the molecular structure of 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol. Such analyses are crucial for understanding the three-dimensional arrangement of atoms in sterols and their impact on biological activity (Conner et al., 1977).
Chemical Reactions and Properties
The chemical reactivity of sterols, including 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol, is influenced by their molecular structure. Akhtar et al. (1978) explored the removal of the 14alpha-methyl group in cholesterol biosynthesis, shedding light on the types of chemical reactions that sterols may undergo. These processes often involve oxidation and reduction steps that are critical for the conversion of sterols into biologically active forms (Akhtar et al., 1978).
Aplicaciones Científicas De Investigación
Meiosis Activation and Sterol Biosynthesis
4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol has been reported to activate meiosis in mouse oocytes. This activation is significant in understanding reproductive biology and the development of fertility treatments. The compound's synthesis and its effect on meiosis were explored by Ruan et al. (1998), highlighting its biological activity in mouse oocytes (Ruan et al., 1998).
Role in Bacterial Sterol Biosynthesis
In the bacterium Methylococcus capsulatus, 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol plays a role in sterol biosynthesis. The study by Bouvier et al. (1976) identified this sterol in the bacteria, providing insight into microbial biochemistry and the diversity of sterol biosynthesis pathways (Bouvier et al., 1976).
Influence on Cholesterol Biosynthesis
Research by Gibbons and Mitropoulos (1975) demonstrated that 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol inhibits the conversion of various sterol precursors to cholesterol in rat liver, providing insights into cholesterol metabolism and potential therapeutic targets for hypercholesterolemia (Gibbons & Mitropoulos, 1975).
Impact on Sterol Synthesis in Cells
The compound has been studied for its effects on sterol synthesis in different cell types. Schroepfer et al. (1977) explored its impact on sterol synthesis in L cells and mouse liver cells, suggesting its potential in regulating sterol synthesis and influencing cell membrane composition (Schroepfer et al., 1977).
Role in Echinoderm Sterol Metabolism
The sterol has been identified in echinoderms like Asterias rubens, as studied by Smith and Goad (1975), indicating its presence and role in non-mammalian species. This discovery contributes to our understanding of sterol diversity and metabolism in different life forms (Smith & Goad, 1975).
Propiedades
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22-23,25-26,30H,8-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHRVINOXYETMN-QGBOJXOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



